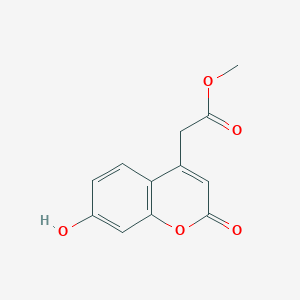

acetato de metilo (7-hidroxi-2-oxo-2H-cromen-4-il)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

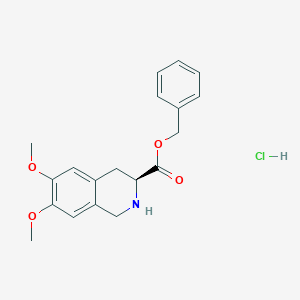

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of 4-hydroxycoumarin, a compound known for its biological activities. The structure of this compound includes a chromen-4-yl moiety with a hydroxy group at the 7-position and an oxo group at the 2-position, which is further esterified with an acetic acid methyl ester. This structure forms the basis for various chemical reactions and modifications that can lead to a wide range of biologically active molecules .

Synthesis Analysis

The synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been described, starting from the ethyl ester of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and hydrazine hydrate. This key intermediate allows for the creation of several new compounds, including Schiff's bases, hydrazides, and thiosemicarbazides, which can be further cyclized to produce various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has been characterized using spectroscopic methods such as UV-visible, FT-IR, 1H-NMR, and 13C-NMR. Theoretical studies have been conducted to determine the best method of calculation for various stretching vibration frequencies within the molecule, using different density functional theory (DFT) models and basis sets .

Chemical Reactions Analysis

The reactivity of the chromen-4-yl moiety allows for its involvement in various chemical reactions. For instance, the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives has been proposed, with an emphasis on optimizing reaction conditions and minimizing side products. An interesting reaction mechanism has been proposed based on the structure of a separated and determined derivative via X-ray single crystal diffraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate derivatives are influenced by their molecular structure. The presence of the hydroxy group and the ester function can affect the compound's solubility, boiling point, and reactivity. The antioxidant activity of related compounds has been evaluated, showing that the nature and number of substituents on the chromone moiety significantly influence their activity. For example, compounds with an ortho-dihydroxy moiety exhibit excellent antioxidant activity at lower concentrations .

Aplicaciones Científicas De Investigación

Síntesis de compuestos híbridos

Este compuesto se utiliza en la síntesis de compuestos híbridos. Por ejemplo, se preparó un compuesto híbrido compuesto de ácido (E)-3-(4-hidroxi-3-metoxifenil)acrílico (ácido ferúlico) y 6,7-hidroxicumarina (esculetina) utilizando este compuesto .

Sustratos fluorescentes en la detección de enzimas bacterianas

“acetato de metilo (7-hidroxi-2-oxo-2H-cromen-4-il)” se explota para la síntesis de sustratos fluorescentes conmutables que se utilizan en la detección de enzimas bacterianas .

Aplicaciones anticancerígenas

Los derivados de cumarina, incluido este compuesto, han mostrado propiedades biológicas notables, incluidas actividades anticancerígenas .

Aplicaciones antimicrobianas

Se ha comprobado que estos compuestos funcionan como agentes antimicrobianos efectivos .

Aplicaciones antifúngicas

“acetato de metilo (7-hidroxi-2-oxo-2H-cromen-4-il)” y sus derivados han mostrado propiedades antifúngicas significativas .

Aplicaciones antivirales

La investigación ha demostrado que estos compuestos tienen actividades antivirales potenciales .

Inhibidores biológicos

Este compuesto y sus derivados se han utilizado como inhibidores biológicos .

Quimiosensores

Los quimiosensores fluorescentes basados en cumarina se han empleado ampliamente en química bioorgánica, reconocimiento molecular y ciencia de materiales

Mecanismo De Acción

Target of Action

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a natural coumarins derivative, is primarily used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . The primary targets of this compound are the enzymes present in bacteria .

Mode of Action

The compound interacts with its targets by serving as a substrate for bacterial enzymes . Upon interaction, it undergoes a transformation that results in a change in its fluorescence properties . This change in fluorescence can be detected and used to identify the presence of specific bacterial enzymes .

Biochemical Pathways

It is known that the compound’s fluorescence properties change upon interaction with bacterial enzymes . This suggests that it may affect pathways related to these enzymes.

Result of Action

The primary result of the action of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is the change in its fluorescence properties upon interaction with bacterial enzymes . This change can be detected and used to identify the presence of specific bacterial enzymes, providing a useful tool for bacterial detection .

Propiedades

IUPAC Name |

methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNMDWOVAZLMDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419843 |

Source

|

| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15991-13-6 |

Source

|

| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.